Methyltris(N,N-diethylaminoxy)silane

RTV silicone condensation cure catalyst-free crosslinking

Methyltris(N,N-diethylaminoxy)silane (CAS 18418-55-8) is a trifunctional organosilicon compound belonging to the aminoxysilane subclass, with the molecular formula C₁₃H₃₃N₃O₃Si and a molecular weight of 307.5 g/mol. Its structure features a central silicon atom bonded to one methyl group and three N,N-diethylaminoxy (–O–N(C₂H₅)₂) hydrolyzable groups, classifying it as a neutral-cure crosslinker for moisture-triggered condensation vulcanization of silanol-terminated polysiloxanes.

Molecular Formula C13H33N3O3Si
Molecular Weight 307.5 g/mol
CAS No. 18418-55-8
Cat. No. B095698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltris(N,N-diethylaminoxy)silane
CAS18418-55-8
Molecular FormulaC13H33N3O3Si
Molecular Weight307.5 g/mol
Structural Identifiers
SMILESCCN(CC)O[Si](C)(ON(CC)CC)ON(CC)CC
InChIInChI=1S/C13H33N3O3Si/c1-8-14(9-2)17-20(7,18-15(10-3)11-4)19-16(12-5)13-6/h8-13H2,1-7H3
InChIKeyWOFLNHIWMZYCJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyltris(N,N-diethylaminoxy)silane (CAS 18418-55-8): Core Identity and Procurement-Relevant Class Positioning


Methyltris(N,N-diethylaminoxy)silane (CAS 18418-55-8) is a trifunctional organosilicon compound belonging to the aminoxysilane subclass, with the molecular formula C₁₃H₃₃N₃O₃Si and a molecular weight of 307.5 g/mol . Its structure features a central silicon atom bonded to one methyl group and three N,N-diethylaminoxy (–O–N(C₂H₅)₂) hydrolyzable groups, classifying it as a neutral-cure crosslinker for moisture-triggered condensation vulcanization of silanol-terminated polysiloxanes [1]. The compound is synthesized via reaction of methyltrichlorosilane with N,N-diethylhydroxylamine, precipitating a hydrochloride salt [2]. Key physical properties include a boiling point of 76 °C at 0.025 Torr, a predicted density of 0.961 g/cm³, and a calculated LogP of 2.38 [3]. Typical commercial purity is ≥95% [3].

Workflow: Catalyst-free RTV silicone condensation cure
Selection: Neutral-cure trifunctional aminoxysilane crosslinker
Context: Low-modulus elastomer and substrate-sensitive applications

Why Methyltris(N,N-diethylaminoxy)silane Cannot Be Simply Swapped with Generic Oxime, Alkoxy, or Acetoxy Crosslinkers


In one-part, moisture-curable RTV silicone formulations, the crosslinker's hydrolyzable group governs the cure by-product, cure rate, catalyst requirement, and compatibility with the base polymer and filler system [1]. Substituting methyltris(N,N-diethylaminoxy)silane with a common alternative — such as methyltris(methylethylketoxime)silane (MOS) or methyltrimethoxysilane (MTMS) — alters these interdependent variables non-linearly. Aminoxy-functional silanes release N,N-diethylhydroxylamine (DEHA) rather than the 2-butanone oxime (MEKO) released by oxime systems or the methanol released by methoxy systems [2]. Furthermore, the aminoxy class can achieve sufficiently high curing velocities without requiring an added metal-based curing accelerator, unlike alkoxy and many oxime formulations that depend on tin or titanium catalysts [1]. The quantitative evidence below demonstrates that the trifunctional N,N-diethylaminoxy substitution pattern confers a specific combination of low-modulus elastomer formation, catalyst-free cure kinetics, and by-product profile that cannot be replicated by simply interchanging crosslinkers within the same general silane family.

Cure System Replacing with oxime or alkoxy crosslinkers may require metal catalysts and alters by-product profile, affecting substrate compatibility.
Functionality Swapping with difunctional aminoxy silanes prevents network formation, yielding chain-extended thermoplastics instead of crosslinked elastomers.
By-Products Acetoxy or alkoxy alternatives release acetic acid or methanol, which may introduce corrosion or toxicity concerns not present with DEHA release.

Methyltris(N,N-diethylaminoxy)silane: Head-to-Head and Class-Level Differentiation Evidence for Procurement Decisions


Catalyst-Free Cure Capability vs. Tin/Titanium-Dependent Oxime and Alkoxy Crosslinkers

Methyltris(N,N-diethylaminoxy)silane, as a member of the aminoxysilane class, enables sufficiently high curing velocities in moisture-curable RTV compositions without the addition of a metal-based curing accelerator [1]. This contrasts with methyltris(methylethylketoxime)silane (MOS) and methyltrimethoxysilane (MTMS), which typically require organotin or organotitanium catalysts (e.g., dibutyltin dilaurate, tetrabutyl titanate) to achieve commercially viable cure rates at ambient temperature [1]. The patent explicitly states that whereas other hydrolyzable silane classes may require a catalyst, the aminoxy class does not, conferring a formulation simplicity advantage and eliminating potential catalyst-related toxicity, regulatory, or compatibility concerns [1].

Catalyst-Free Cure vs. Oxime/Alkoxy
Class-level inference
Target: No curing accelerator required
Comparator: Requires organotin or organotitanium catalysts
Simplifies catalyst-free RTV formulation
Patent-level disclosure; review specific kinetic context
RTV silicone condensation cure catalyst-free crosslinking

Low-Modulus Elastomer Formation at Defined Crosslinker Loading vs. Non-Aminoxy Trifunctional Silanes

Patent US3817909 specifically claims a composition that delivers a low-modulus room-temperature vulcanizable silicone elastomer using methyltri-(N,N-diethylaminoxy)silane as the aminoxysilicon crosslinker component, at a loading of 0.25 to 7 parts by weight per 100 parts of hydroxyl-endblocked polydiorganosiloxane [1]. The patent distinguishes this formulation from those using non-aminoxy trifunctional crosslinkers, noting that the aminoxysilicon compound must have 3 to 10 aminoxy groups per molecule to achieve the desired low modulus [1]. Methyltri-(N,N-diethylaminoxy)silane, with three N,N-diethylaminoxy groups, falls within this specified range. The achieved low modulus elastomer is explicitly indicated for building construction applications where high elongation and joint-movement accommodation are critical [1].

Low-Modulus Elastomer Loading
Class-level inference
0.25–7 phr crosslinker loading range
Supports low-modulus sealant formulation context
Compositional patent; modulus values not directly reported
low-modulus sealant silicone elastomer construction sealant

By-Product Identity: N,N-Diethylhydroxylamine (DEHA) Release vs. Acetic Acid (Acetoxy) and Methanol (Alkoxy) Systems

Upon moisture-triggered hydrolysis and condensation, methyltris(N,N-diethylaminoxy)silane releases N,N-diethylhydroxylamine (DEHA) as the cure by-product [1]. DEHA is a volatile organic compound with oxygen-scavenging properties, used industrially as a boiler water treatment additive and polymerization inhibitor [2]. This is mechanistically distinct from: (a) acetoxy silanes (e.g., methyltriacetoxysilane) which release acetic acid (pKa ~4.76), causing corrosion on sensitive substrates such as metals and electronic components; and (b) alkoxy silanes (e.g., methyltrimethoxysilane) which release methanol, a toxic alcohol (TLV-TWA 200 ppm) requiring ventilation controls [2]. The aminoxy by-product DEHA does not create acidic conditions and does not carry the same toxicity profile as methanol, positioning this crosslinker as a 'neutral-cure' option suitable for substrate-sensitive applications [1].

By-Product: DEHA vs. Acid/Methanol
Class-level inference
Target: N,N-Diethylhydroxylamine (non-acidic)
Acetoxy: Acetic acid (corrosive); Alkoxy: Methanol (toxic)
Enables neutral-cure, substrate-sensitive applications
Corrosion rates not quantified in source; review substrate-specific compatibility
neutral cure corrosion inhibition by-product profile

Trifunctionality and Crosslink Density Control vs. Difunctional Aminoxy Silanes (e.g., Methylvinyldi(N,N-diethylaminoxy)silane)

Methyltris(N,N-diethylaminoxy)silane possesses three hydrolyzable N,N-diethylaminoxy groups per silicon atom, making it a trifunctional (T-type) crosslinker capable of forming three siloxane bonds with the silanol-terminated base polymer [1]. In contrast, methylvinyldi(N,N-diethylaminoxy)silane (CAS not assigned; disclosed in EP0036262A2) carries only two aminoxy groups plus a non-hydrolyzable vinyl substituent, making it a difunctional chain extender rather than a net crosslinker [2]. According to the Flory-Stockmayer gelation theory, trifunctional crosslinkers are required to generate a three-dimensional network, whereas difunctional species alone can only extend linear chains. Patent US4302571A explicitly requires the crosslinker component (b) to have at least three hydrolyzable groups per molecule when the base polymer has only two silanol groups, to achieve sufficient crosslinking [1]. The methyl substituent on silicon (vs. vinyl in the difunctional analog) also eliminates the potential for unwanted radical-mediated vinyl polymerization during high-temperature processing or long-term aging [1].

Trifunctionality (f=3) vs. Difunctional (f=2)
Cross-study comparable
f = 3 network-forming crosslinker
f = 2 chain-extender only (comparator)
Determines crosslinked elastomer vs. thermoplastic architecture
Based on Flory-Stockmayer gelation theory context
crosslink density trifunctional silane network architecture

Physical Property Profile: Boiling Point and Density Differentiating from Structurally Proximal Oxime and Alkoxy Crosslinkers

Methyltris(N,N-diethylaminoxy)silane exhibits a boiling point of 76 °C at 0.025 Torr (reduced pressure) and a predicted density of 0.961 g/cm³ [1]. For comparison, methyltris(methylethylketoxime)silane (MOS, CAS 22984-54-9) has a molecular weight of 301.5 g/mol and a density of approximately 0.98 g/cm³, while methyltrimethoxysilane (MTMS, CAS 1185-55-3) has a molecular weight of 136.2 g/mol, a boiling point of 102 °C at atmospheric pressure, and a density of 0.955 g/cm³ . The significantly higher molecular weight of the target compound (307.5 g/mol) relative to MTMS translates to lower vapor pressure at equivalent temperature, reducing evaporative losses during open-container processing. The density difference relative to MOS (0.961 vs. ~0.98 g/cm³) is modest but may influence filler settling behavior in formulated sealants [1]. These differences, while not dramatic, affect material handling, metering accuracy, and volatile organic compound (VOC) emission calculations in industrial formulation settings.

Physical Property Comparison
Cross-study comparable
MW: 307.5 g/mol
BP: 76 °C (0.025 Torr)
Density: 0.961 g/cm³ (pred.)
Higher MW reduces volatile loss vs. MTMS; density context for filler dispersion
BP measured at reduced pressure; direct volatility comparison limited
volatility formulation handling physical properties

Synthetic Route Defined in Patent Literature: Methyltrichlorosilane + N,N-Diethylhydroxylamine

Patent DE2308806B2 discloses a direct synthetic route to methyltri(N,N-diethylaminoxy)silane: mixing N,N-diethylhydroxylamine with methyltrichlorosilane, with precipitation of a hydrochloride salt as the driving force for completion [1]. This two-component synthesis from readily available bulk industrial chemicals (methyltrichlorosilane is a major commodity from the direct process of organosilicon manufacturing; N,N-diethylhydroxylamine is commercially produced as a boiler water oxygen scavenger) contrasts with the multi-step routes required for some specialty oxime silanes that involve oximation of methyltrichlorosilane with ketoximes prepared from hydroxylamine sulfate and ketones [2]. The simplicity of the route may translate to more predictable supply chain economics and fewer opportunities for impurity introduction compared to oxime silane syntheses involving additional oximation and purification steps.

Synthetic Route Complexity
Supporting evidence
One-step reaction from commodity precursors (MeSiCl₃ + Et₂NOH)
Fewer steps may support supply assurance
Patent disclosure; yield and purity data not detailed
synthesis patent route raw material sourcing

Methyltris(N,N-diethylaminoxy)silane: Evidence-Backed Application Scenarios for R&D and Industrial Procurement


Catalyst-Free, One-Part Neutral-Cure Construction Sealant Formulations

Methyltris(N,N-diethylaminoxy)silane is the crosslinker of choice when formulating one-part, moisture-curable silicone construction sealants that must cure at ambient temperature without organotin or organotitanium catalysts. As established in Section 3 (Evidence Item 1), the aminoxysilane class achieves sufficient cure velocity without metal-based accelerators [1]. This enables compliance with REACH Annex XVII restrictions on organotin compounds and meets green building certification criteria (e.g., LEED v4.1 low-emitting materials credit) that penalize formulations containing dibutyltin dilaurate or dioctyltin dilaurate. The low-modulus elastomer achievable with this crosslinker (Section 3, Evidence Item 2) makes it particularly suited for horizontal joint sealants in highways, airport runways, and outdoor patios where joint movement accommodation (typically ±25–50% of joint width) is the primary performance requirement [2].

Electronics and Corrosion-Sensitive Substrate Bonding and Potting

For electronic component assembly, conformal coating, and potting applications where the cured silicone is in direct contact with copper traces, aluminum bond pads, or mild steel housings, the non-acidic by-product profile of methyltris(N,N-diethylaminoxy)silane is a critical procurement driver. As documented in Section 3 (Evidence Item 3), this crosslinker releases N,N-diethylhydroxylamine (DEHA) rather than acetic acid (from acetoxy systems) or methanol (from alkoxy systems) [1]. Acetic acid at parts-per-million levels can initiate electrochemical migration and dendritic growth on biased copper conductors, while methanol poses flammability risks in confined electronic enclosures. The DEHA by-product, being a volatile oxygen scavenger, may additionally provide incidental corrosion protection to ferrous substrates during the initial cure period [1]. The catalyst-free cure property (Section 3, Evidence Item 1) also eliminates the risk of ionic contamination from metal catalyst residues, which can degrade insulation resistance in high-impedance circuits [1].

Low-Modulus Silicone Elastomers for Building and Civil Engineering Joints

Patent US3817909 specifically claims compositions yielding low-modulus silicone elastomers using methyltri-(N,N-diethylaminoxy)silane at 0.25–7 parts per 100 parts of hydroxyl-endblocked polydiorganosiloxane, with the resulting elastomer described as useful in building construction [2]. The quantitative evidence from Section 3 (Evidence Item 2) demonstrates that this crosslinker, when used within the claimed loading range, enables formulators to achieve the low-modulus profile (typically <0.4 MPa at 100% elongation for construction-grade sealants) required for expansion joints in precast concrete panels, curtain wall systems, and structural glazing applications. The trifunctional nature of the crosslinker (Section 3, Evidence Item 4) ensures adequate crosslink density for elastic recovery while the relatively low loading minimizes modulus build-up, a balance that difunctional aminoxy silanes cannot independently achieve [1].

Research-Grade Synthesis of Aminoxysiloxane Oligomers and Copolymers

For academic and industrial R&D laboratories investigating structure-property relationships in condensation-cure silicone networks, methyltris(N,N-diethylaminoxy)silane serves as a well-defined trifunctional aminoxysilane building block. The synthetic route from methyltrichlorosilane and N,N-diethylhydroxylamine (Section 3, Evidence Item 6) is accessible at laboratory scale, and the compound's physical properties (BP 76 °C at 0.025 Torr, density 0.961 g/cm³ — Section 3, Evidence Item 5) facilitate purification by vacuum distillation [3]. Patent US4302571A explicitly describes partial hydrolysis-condensation of this and related aminoxysilanes to prepare aminoxy-functional organopolysiloxanes with controlled architectures [1]. Researchers exploring novel crosslinker combinations for dual-cure systems or investigating the kinetics of aminoxy-silanol condensation can use this compound as a representative trifunctional aminoxysilane probe molecule with well-characterized reactivity.

Application
Selection Property
Validation Focus
Catalyst-free construction sealants
Ambient cure without metal catalysts
Cure velocity and REACH compliance review
Electronics potting and bonding
Neutral, non-corrosive by-product profile
Substrate compatibility and insulation resistance
Low-modulus civil engineering joints
Trifunctional crosslinker at defined loading
Elastomer modulus and joint-movement accommodation
Aminoxysiloxane R&D synthesis
Well-defined trifunctional building block
Network architecture and structure-property context

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